Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor currently under investigation as a cancer treatment. It is the first documented specific kinase inhibitor with preferential binding to the activated kinase conformation. MK-8033 demonstrated full tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. It exhibits equal potency against a panel of oncogenic activating mutations of c-Met, potentially providing an advantage over inactive form kinase inhibitors. []
Relevance: While MK-8033 is structurally distinct from 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, it highlights the importance of targeting specific kinase conformations for enhanced efficacy. Both compounds demonstrate the potential of targeting kinases for therapeutic purposes, albeit against different targets. []
Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was identified through central nervous system multiparameter optimization (CNS MPO) as a potential drug candidate for neurological disorders. []
Compound Description: Compound 7n is a potent and orally available GlyT1 inhibitor, identified as a structurally diverse backup for TP0439150. It exhibits a higher CNS MPO score and different physicochemical properties compared to TP0439150, suggesting improved drug-likeness. []
Relevance: Although 7n is structurally different from 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, it highlights the continuous search for structurally diverse, yet potent GlyT1 inhibitors. Like the target compound, 7n demonstrates the potential of incorporating heterocyclic ring systems for developing novel drug candidates. []
Seltorexant (15)
Compound Description: Seltorexant is a selective orexin 2 receptor antagonist (2-SORA) under clinical development for treating insomnia and other conditions like depression. []
Relevance: While Seltorexant (15) has a different primary target than 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, it exemplifies the therapeutic potential of targeting GPCRs. The research leading to Seltorexant (15) began with a pyrazole-containing high-throughput screening (HTS) hit, demonstrating the versatility of pyrazole derivatives in drug discovery. []
Compound Description: This compound is a potent, brain-penetrating, and orally active 2-SORA with efficacy comparable to seltorexant in a rat sleep model. Its discovery underscores the potential of pyrazole-containing compounds for treating insomnia and other conditions related to orexin receptor modulation. []
Relevance: Like 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, this compound incorporates a pyrazole ring linked to another heterocyclic system, showcasing the versatility of pyrazole-based frameworks in medicinal chemistry. []
BMS-289948 (4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride) and BMS-299897 (4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid)
Compound Description: These compounds are orally active γ-secretase inhibitors that significantly reduce brain and plasma amyloid-β (Aβ) levels in animal models of Alzheimer's disease. Their efficacy highlights the potential of γ-secretase inhibition as a therapeutic strategy for Alzheimer's disease. []
Relevance: While these compounds are structurally distinct from 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, they share the presence of a sulfonamide group and difluorophenyl substituents, albeit in different arrangements. This highlights the potential importance of these chemical features for influencing biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.